Solubility Profile & Purification Protocols: 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid
Solubility Profile & Purification Protocols: 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS 55524-67-9).
[1]
Executive Summary
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of sulfonamide diuretics (e.g., Indapamide, Clopamide) and pharmaceutical impurities (e.g., Sulpiride Impurity D).[1] Its dual functional nature—possessing both a carboxylic acid (
This guide provides a definitive analysis of its solubility in aqueous versus organic media, establishing the rationale for solvent selection in purification and crystallization processes.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| Chemical Name | 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid |
| CAS Number | 55524-67-9 |
| Molecular Formula | |
| Molecular Weight | 265.67 g/mol |
| Structural Features | Hydrophobic Core: Chlorinated benzene ringH-Bond Donors: Sulfonamide ( |
| Predicted pKa |
Mechanistic Solubility Logic
The molecule's solubility is governed by the competition between its lattice energy (driven by intermolecular hydrogen bonding between Sulfonamide and Carboxyl groups) and solvation energy.[1]
-
Water: High lattice energy restricts solubility at neutral/acidic pH.[1]
-
Polar Aprotic (DMSO/DMF): Disrupts intermolecular H-bonds effectively; high solubility.[1]
-
Polar Protic (Alcohols): Moderate solubility; temperature-dependent (ideal for crystallization).[1]
Solubility Landscape: Water vs. Organic Solvents[1]
The following data summarizes the qualitative and semi-quantitative solubility behavior observed in process development.
Table 1: Comparative Solubility Profile ( )
| Solvent Class | Solvent | Solubility Rating | Mechanism of Action |
| Aqueous | Water (pH 7) | Low (< 1 mg/mL) | Hydrophobic aromatic ring dominates; high lattice energy.[1] |
| Water (pH > 9) | High (> 50 mg/mL) | Deprotonation of COOH forms soluble carboxylate salt.[1] | |
| Polar Aprotic | DMSO | Very High (> 100 mg/mL) | Strong dipole interaction; disruption of solute-solute H-bonds.[1] |
| DMF | High | Similar to DMSO; excellent solvent for synthesis.[1] | |
| Polar Protic | Methanol | Moderate | Good solvation of polar groups; moderate disruption of lattice.[1] |
| Ethanol | Low-Moderate | Decreased solubility vs. MeOH due to ethyl chain; steep thermal curve.[1] | |
| Non-Polar | Hexane/Heptane | Insoluble | Lack of polar interactions to overcome lattice energy.[1] |
| Moderately Polar | Ethyl Acetate | Moderate | Useful for extraction from acidified aqueous layers.[1] |
Figure 1: Solubility Logic & Process Decision Tree
Caption: Decision matrix for solvent selection based on molecular interaction and desired process outcome.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch.[1]
-
Preparation: Weigh approx. 500 mg of the compound into a jacketed equilibrium cell.
-
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).[1]
-
Equilibration: Stir at the target temperature (e.g.,
) for 24 hours. -
Sampling: Stop stirring and allow solids to settle for 1 hour.
-
Filtration: Withdraw supernatant through a pre-heated 0.45
PTFE syringe filter. -
Quantification:
-
Transfer a known volume (
) to a tared weighing dish.[1] -
Evaporate solvent under vacuum at
until constant weight ( ).
-
-
Calculation:
.[1]
Protocol B: Purification via Ethanol/Water Recrystallization
Based on the solubility differential between hot and cold ethanol.
Objective: Remove non-polar impurities and inorganic salts.[1]
-
Dissolution: Suspend crude 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid in 95% Ethanol (10 mL per gram of solid).
-
Heating: Heat to reflux (
). The solution should become clear.-
Note: If solids remain, add Ethanol in 1 mL increments.[1]
-
-
Hot Filtration: Filter the hot solution through a heated funnel to remove mechanical impurities or insoluble salts.[1]
-
Crystallization:
-
Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).[1]
-
Drying: Dry under vacuum at
for 12 hours.
Protocol C: Acid-Base Precipitation (pH Swing)
Leverages the pH-dependent solubility of the carboxylic acid.[1]
-
Dissolution: Suspend the crude solid in Water (10 volumes).
-
Basification: Slowly add 10% NaOH solution while monitoring pH. Adjust to pH 9-10. The solid will dissolve as the sodium salt.[1]
-
Filtration: Filter the aqueous solution to remove insoluble organic impurities.[1]
-
Precipitation:
-
Isolation: Filter and wash the cake with water to remove NaCl.
Thermodynamic Analysis
For researchers modeling the solubility behavior, the dissolution process is endothermic.[1] The solubility (
Where:
- is the mole fraction solubility.[1]
- is the absolute temperature.[1]
- are empirical constants derived from Protocol A data.
Interpretation:
-
Positive Enthalpy (
): Solubility increases with temperature.[1] This confirms why cooling crystallization (Protocol B) is effective.[1] -
Entropy (
): The entropy of mixing drives the dissolution in alcohols, overcoming the crystal lattice enthalpy.[1]
References
-
ChemicalBook. (2023).[1] 4-Chloro-2-Methoxy-5-sulfamoylbenzoic acid - CAS 55524-67-9 Properties and Suppliers.[1][2]Link[1]
-
BenchChem. (2025).[1] Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid. (Analogous compound purification methodology). Link[1]
-
ResearchGate. (2018).[1] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Solubility data for methyl ester derivative). Link
-
PubChem. (2025).[1][3][4] Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid.[1][5][4] (Structural analog physicochemical properties).[1] Link
-
Google Patents. (2016).[1] CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[1][5] (Describes Acid-Base precipitation techniques for this class). Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-Chloro-2-Methoxy-5-sulfaMoylbenzoic acid | 55524-67-9 [m.chemicalbook.com]
- 3. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
